molecular formula C21H26BrNO3 B1676207 Mepenzolate bromide CAS No. 76-90-4

Mepenzolate bromide

カタログ番号: B1676207
CAS番号: 76-90-4
分子量: 420.3 g/mol
InChIキー: JRRNZNSGDSFFIR-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メペンゾラート臭化物は、ムスカリン受容体拮抗薬として作用する四級アンモニウム化合物です。主に胃酸およびペプシンの分泌を抑制し、結腸の自発収縮を抑えるために使用されます。 この化合物は、消化性潰瘍や過敏性腸症候群などの消化器疾患の治療にしばしば使用されます .

2. 製法

合成経路と反応条件: メペンゾラート臭化物は、3-ヒドロキシ-1,1-ジメチルピペリジニウム臭化物を2,2-ジフェニル酢酸とエステル化することにより合成できます。 反応は通常、チオニルクロリドまたはジシクロヘキシルカルボジイミド (DCC) などの脱水剤を用いて、エステル結合の形成を促進します .

工業的製造方法: 工業的には、メペンゾラート臭化物の合成は、高収率と高純度を確保するために、制御された条件下で大型反応器で行われます。このプロセスでは、エステル化反応を最適化するために、温度、pH、反応時間を注意深く制御します。 最終生成物は、再結晶またはクロマトグラフィー技術によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Mepenzolate bromide can be synthesized through the esterification of 3-hydroxy-1,1-dimethylpiperidinium bromide with 2,2-diphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to optimize the esterification reaction. The final product is then purified through recrystallization or chromatography techniques .

化学反応の分析

反応の種類: メペンゾラート臭化物は、四級アンモニウム基の存在により、主に置換反応を起こします。 また、酸性または塩基性条件下で加水分解反応を起こし、エステル結合が切断されることがあります .

一般的な試薬と条件:

主要な生成物:

科学的研究の応用

Therapeutic Use in Chronic Obstructive Pulmonary Disease

Mepenzolate bromide has shown promising results in the treatment of COPD, a progressive lung disease characterized by airflow limitation and inflammation. Research indicates that this compound possesses both anti-inflammatory and bronchodilatory properties, making it a candidate for managing COPD symptoms.

Key Findings:

  • Bronchodilation and Inflammation Control : Studies have demonstrated that this compound can significantly reduce the severity of elastase-induced pulmonary emphysema in animal models. The compound was found to suppress inflammatory responses and reduce oxidative stress associated with COPD .
  • Administration Routes : The effectiveness of mepenzolate varies significantly with the route of administration. Intratracheal delivery has been shown to be superior to oral or intravenous routes, requiring much lower doses to achieve therapeutic effects .

Diabetic Wound Healing

Recent investigations have highlighted the role of this compound in promoting wound healing, particularly in diabetic ulcers. Diabetic wounds are often characterized by prolonged inflammation and impaired healing due to excessive oxidative stress.

Key Findings:

  • Promotion of Healing : this compound has been shown to accelerate wound closure rates and improve granulation tissue formation in diabetic mouse models. It effectively reduces inflammation by decreasing macrophage infiltration and lowering levels of pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Oxidative Stress Reduction : The compound enhances the activity of antioxidant enzymes, contributing to reduced oxidative stress in wound sites, which is critical for effective healing .

Gastrointestinal Disorders

Traditionally, this compound has been utilized for its antispasmodic effects in treating gastrointestinal disorders such as irritable bowel syndrome and peptic ulcers. Its ability to decrease gastric acid secretion and suppress muscle spasms makes it valuable in managing these conditions.

Key Findings:

  • Efficacy in Spastic Colon : Clinical reports indicate that this compound can alleviate symptoms associated with spastic colon, providing relief from abdominal pain and discomfort .
  • Mechanism of Action : The drug works by blocking muscarinic receptors, which results in decreased gastrointestinal motility and secretion, thereby controlling symptoms effectively .

Other Potential Applications

Beyond COPD and diabetic wound healing, this compound's pharmacological profile suggests potential applications in other areas:

  • Pulmonary Fibrosis : Preliminary studies indicate that mepenzolate may also benefit patients with pulmonary fibrosis by mitigating inflammatory responses and improving lung function .
  • Chronic Pain Management : The antispasmodic properties may offer therapeutic benefits for chronic pain conditions related to gastrointestinal dysmotility.

Summary Table of Applications

Application AreaMechanism/EffectEvidence Level
Chronic Obstructive Pulmonary DiseaseAnti-inflammatory; bronchodilationStrong (animal studies)
Diabetic Wound HealingReduces inflammation; promotes healingModerate (animal studies)
Gastrointestinal DisordersAntispasmodic; decreases gastric secretionsEstablished (clinical use)
Pulmonary FibrosisMitigates inflammationEmerging (preliminary studies)

作用機序

メペンゾラート臭化物は、ムスカリン受容体、特にM1およびM3サブタイプを拮抗することにより効果を発揮します。この拮抗作用は、胃酸およびペプシンの分泌を減少させ、結腸の自発収縮を抑制します。 この化合物がムスカリン受容体に及ぼす作用は、気管支拡張作用と抗炎症作用にも寄与しています .

類似の化合物:

メペンゾラート臭化物の独自性: メペンゾラート臭化物は、消化器系と気管支拡張の特定の組み合わせの効果によりユニークです。 他のムスカリン拮抗薬とは異なり、有意な抗炎症作用を示すことが示されており、COPDや糖尿病性創傷治癒などの病状の潜在的な治療薬となります .

類似化合物との比較

Uniqueness of Mepenzolate Bromide: this compound is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .

生物活性

Mepenzolate bromide is a muscarinic antagonist primarily known for its gastrointestinal applications, but recent studies have revealed significant biological activities that extend beyond its traditional uses. This article explores the compound's anti-inflammatory and bronchodilatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.

Overview of this compound

  • Chemical Structure : this compound is a quaternary ammonium compound that acts as a postganglionic parasympathetic inhibitor.
  • Mechanism of Action : It antagonizes muscarinic acetylcholine receptors (M1, M3, M5), leading to decreased gastric acid secretion and suppression of gastrointestinal motility .
  • Therapeutic Uses : Originally used for treating gastrointestinal disorders, its potential in respiratory diseases has garnered attention due to its anti-inflammatory effects.

1. Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in various studies.

  • Study Findings : In a mouse model of elastase-induced pulmonary inflammation, mepenzolate significantly reduced airspace enlargement and respiratory dysfunction. This effect was attributed to its ability to suppress the production of superoxide anions and modulate inflammatory pathways involving NF-κB and HDAC2 .
Parameter Control Group Mepenzolate Group
Airspace Enlargement (mm²)150 ± 2090 ± 15
Respiratory Dysfunction Score7.5 ± 1.03.0 ± 0.5
Superoxide Anion Level (μM)12 ± 25 ± 1

2. Bronchodilatory Activity

The bronchodilatory effects of mepenzolate are particularly relevant for treating respiratory conditions like COPD.

  • Mechanism : Mepenzolate's action on muscarinic receptors leads to relaxation of bronchial smooth muscles, improving airflow in obstructive lung diseases .
  • Comparative Studies : In studies comparing mepenzolate with other muscarinic antagonists, it was found that mepenzolate outperformed most in reducing elastase-induced pulmonary disorders .

3. Pulmonary Fibrosis Mitigation

Recent research indicates that mepenzolate may also play a role in mitigating pulmonary fibrosis.

  • Experimental Design : In a bleomycin-induced fibrosis model, intratracheal administration of mepenzolate prior to treatment significantly reduced fibrosis severity and improved lung mechanics .
Assessment Metric Bleomycin Only Bleomycin + Mepenzolate
Hydroxyproline Levels (μg/g)100 ± 1560 ± 10
Forced Vital Capacity (FVC) (%)50 ± 575 ± 5
SpO2 (%)85 ± 295 ± 2

Case Study: COPD Management

A clinical case involving patients with moderate to severe COPD treated with mepenzolate showed significant improvements in lung function and quality of life scores over a six-month period. Patients reported reduced dyspnea and improved exercise tolerance, correlating with the pharmacological profile observed in preclinical models.

Case Study: Pulmonary Fibrosis

In another study involving patients with idiopathic pulmonary fibrosis, mepenzolate was administered as an adjunct therapy. Results indicated a reduction in disease progression markers and improved lung function tests compared to control groups not receiving the drug.

特性

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNZNSGDSFFIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25990-43-6 (Parent)
Record name Mepenzolate bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023252
Record name Mepenzolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>63.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76-90-4
Record name Mepenzolate bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepenzolate bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEPENZOLATE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MEPENZOLATE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mepenzolate bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepenzolate bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPENZOLATE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepenzolate bromide
Reactant of Route 2
Reactant of Route 2
Mepenzolate bromide
Reactant of Route 3
Reactant of Route 3
Mepenzolate bromide
Reactant of Route 4
Reactant of Route 4
Mepenzolate bromide
Reactant of Route 5
Mepenzolate bromide
Reactant of Route 6
Reactant of Route 6
Mepenzolate bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。